molecular formula C5H7BN2O2 B591737 (5-Aminopyridin-3-yl)boronic acid CAS No. 1169748-84-8

(5-Aminopyridin-3-yl)boronic acid

Cat. No.: B591737
CAS No.: 1169748-84-8
M. Wt: 137.933
InChI Key: RKZHYRRFTYDWTH-UHFFFAOYSA-N
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Description

(5-Aminopyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O2. It is characterized by the presence of an amino group at the 5-position and a boronic acid group at the 3-position of a pyridine ring.

Mechanism of Action

Target of Action

The primary target of (5-Aminopyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound exhibits low binding pH and high binding affinity toward cis-diol-containing biomolecules . This property enables the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Aminopyridin-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of laboratory synthesis techniques. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Comparison with Similar Compounds

Uniqueness: (5-Aminopyridin-3-yl)boronic acid is unique due to its combination of an amino group and a boronic acid group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(5-aminopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZHYRRFTYDWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680676
Record name (5-Aminopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169748-84-8
Record name B-(5-Amino-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1169748-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Aminopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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